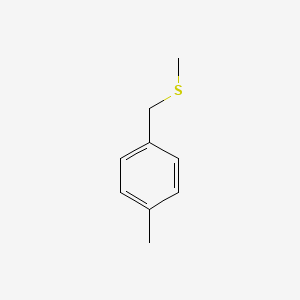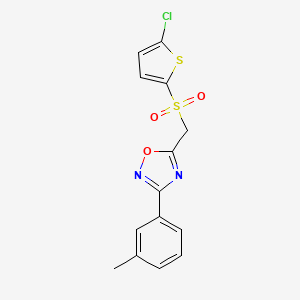![molecular formula C28H24BrN3O2S2 B2716474 5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE CAS No. 212254-04-1](/img/structure/B2716474.png)
5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of diphenylamine with tosylmethyl isocyanide (TosMIC) under specific conditions to form the desired thiadiazole ring. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2 in an acidic medium or KMnO4 in a basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiadiazoles.
科学的研究の応用
5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
作用機序
The mechanism of action of 5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino and tosylmethyl groups can interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
類似化合物との比較
Similar Compounds
Diphenylamine: A simpler compound with similar diphenylamino functionality.
Benzothiadiazole: A related heterocycle with similar sulfur and nitrogen atoms in the ring.
Tosylmethyl isocyanide (TosMIC): A precursor used in the synthesis of various thiadiazoles
Uniqueness
5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]-N,N,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N3O2S2.BrH/c1-22-17-19-26(20-18-22)35(32,33)21-30-27(23-11-5-2-6-12-23)29-28(34-30)31(24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFBVQMZKPPZHO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]2=C(N=C(S2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B2716391.png)
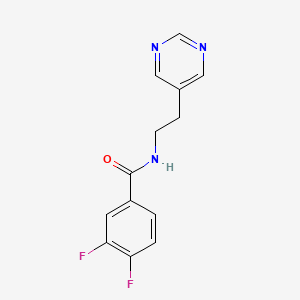
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2716395.png)
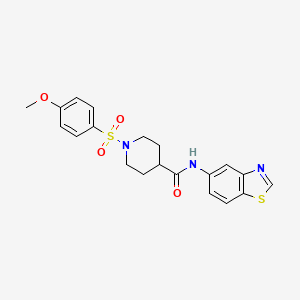
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716399.png)
![2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2716404.png)
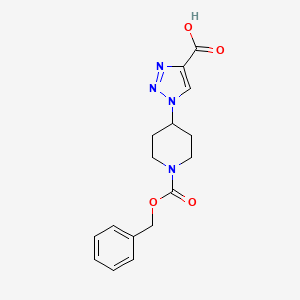
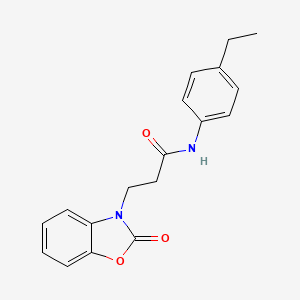
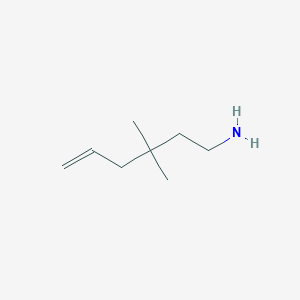
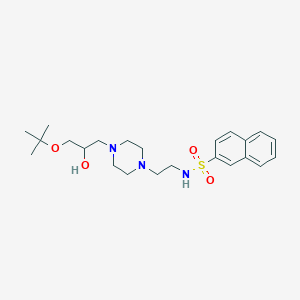
![3-amino-N-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2716409.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2716410.png)
